
6-Chloropyridazine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyridazine-3-sulfonamide is a sulfonamide compound . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . The molecular weight of this compound is 192.63 .
Synthesis Analysis
Sulfonamides can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical and Chemical Properties Analysis
The solid forms of sulfonamides often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition and Diuretic Applications
6-Chloropyridazine-3-sulfonamide is part of the sulfonamide class, which shows significant activity in inhibiting carbonic anhydrases (CAs). CAs play crucial roles in physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid. Sulfonamide-based diuretics, including those containing this compound, act on renal CAs, leading to diuresis. This mechanism is beneficial in managing conditions like hypertension, edema, and certain eye diseases by lowering intraocular pressure (Carta & Supuran, 2013; Masini et al., 2013).
Antimicrobial and Antiviral Properties
Sulfonamides, including this compound, have been historically significant as antimicrobial agents. Their ability to inhibit bacterial growth by interfering with folic acid synthesis has made them valuable in treating various bacterial infections. Recent studies continue to explore the potential of sulfonamides in addressing antibiotic resistance and developing new antimicrobial therapies (Gulcin & Taslimi, 2018).
Environmental Impact and Bioremediation
The widespread use of sulfonamides, including this compound, has led to environmental contamination, with residues detected in water bodies, affecting microbial populations and potentially contributing to antibiotic resistance. Research into the biodegradation of sulfonamides aims to mitigate these environmental impacts by exploring microbial pathways that can break down these compounds, thus reducing their persistence and toxicity in the environment (Deng et al., 2018).
Analytical and Detection Methods
Advancements in analytical chemistry have led to the development of sensitive and selective methods for detecting sulfonamides, including this compound, in various matrices. Electrochemical sensors and capillary electrophoresis are among the techniques refined to achieve low detection limits, essential for monitoring environmental residues and ensuring compliance with safety standards (Hoff & Kist, 2009; Fu et al., 2020).
Mécanisme D'action
Target of Action
6-Chloropyridazine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid and pteridine to dihydropteroic acid, a critical step in folic acid synthesis .
Biochemical Pathways
By inhibiting the synthesis of folic acid, this compound disrupts DNA replication in bacteria, leading to their inability to proliferate .
Pharmacokinetics
Sulfonamides generally are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth by disrupting their DNA replication process . This makes it effective in treating bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and efficacy . Furthermore, the widespread use of sulfonamides has led to environmental contamination, potentially impacting the effectiveness and stability of these compounds .
Safety and Hazards
Orientations Futures
The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents . Therefore, there is a potential for future research in these areas.
Analyse Biochimique
Biochemical Properties
6-Chloropyridazine-3-sulfonamide is known to interact with various enzymes, proteins, and other biomolecules . It is a part of the sulfonamide group of compounds, which are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions play a crucial role in various biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specifics of these interactions and their implications are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Propriétés
IUPAC Name |
6-chloropyridazine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSOVRUZABYQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88538-48-1 |
Source


|
| Record name | 6-chloropyridazine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
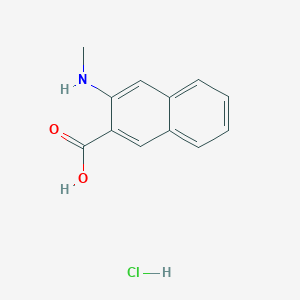
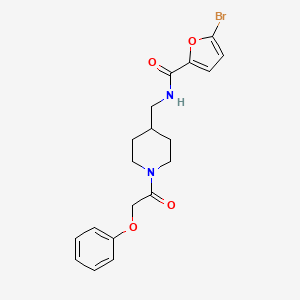
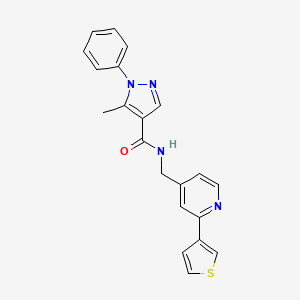

![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)
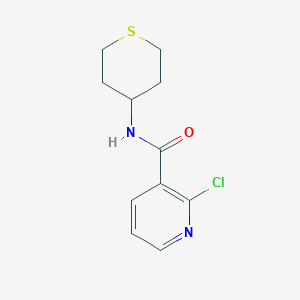

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)
![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

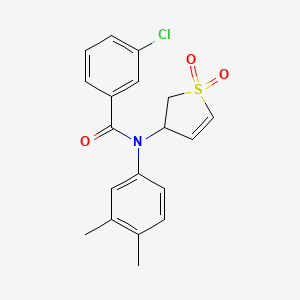

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
